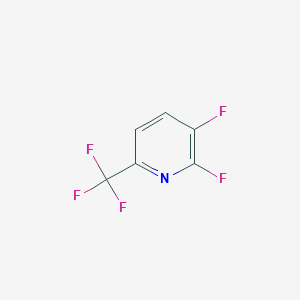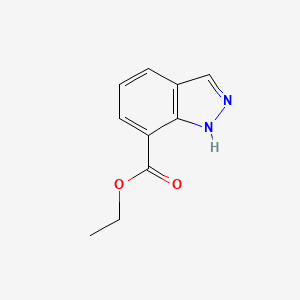amine hydrochloride CAS No. 858796-53-9](/img/structure/B1390660.png)
[(5-Methylfuran-2-yl)methyl](propan-2-yl)amine hydrochloride
Vue d'ensemble
Description
(5-Methylfuran-2-yl)methyl](propan-2-yl)amine hydrochloride, also known as MFMA-HCl, is an organic compound with a wide range of applications in laboratory experiments. It is a colorless, low-melting solid that is soluble in water and a variety of organic solvents. MFMA-HCl is a versatile reagent used in a variety of reactions, including the synthesis of heterocyclic compounds, the preparation of organometallic compounds, and the synthesis of pharmaceuticals.
Applications De Recherche Scientifique
Drug Synthesis
This compound is utilized in the synthesis of various drugs due to its unique chemical structure. It serves as a building block in the creation of molecules with potential therapeutic effects. Its role in drug synthesis is crucial for developing new medications that can interact with biological systems in specific ways to treat diseases .
Catalysis
In the field of catalysis, (5-Methylfuran-2-yl)methylamine hydrochloride can act as a catalyst or a part of a catalytic system. It may influence the rate of chemical reactions, which is essential for industrial processes and the creation of materials with unique properties.
Organic Chemistry Studies
Researchers use this compound in organic chemistry to study reaction mechanisms and synthesize new organic compounds. Its reactivity and stability under various conditions make it a valuable subject for experimental and theoretical studies.
Material Science
The applications in material science include the development of new materials with specific characteristics. This compound can be a precursor to materials with desired electrical, mechanical, or thermal properties, contributing to advancements in technology and engineering.
Analytical Chemistry
In analytical chemistry, (5-Methylfuran-2-yl)methylamine hydrochloride can be used as a standard or reagent. It helps in the quantification and identification of substances within a mixture, playing a vital role in quality control and research .
Biochemistry
This compound finds its use in biochemistry for studying biological processes. It can be a part of assays to understand enzyme kinetics, receptor-ligand interactions, and other biochemical pathways.
Environmental Science
In environmental science, it can be used to study the impact of chemicals on ecosystems. It might be involved in research on pollution, biodegradation, and the development of environmentally friendly chemicals.
Proteomics Research
Lastly, in proteomics, it is used to study proteins and their functions. This compound can be part of the process to isolate, identify, and characterize proteins, which is fundamental in understanding diseases and developing treatments .
Propriétés
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-7(2)10-6-9-5-4-8(3)11-9;/h4-5,7,10H,6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHWPGHSOGFGDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1390584.png)








